molecular formula C33H17Br2NO B12082495 2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one

2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one

Cat. No.: B12082495
M. Wt: 603.3 g/mol
InChI Key: UWDNDCSKLQYBOV-UHFFFAOYSA-N
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Description

2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one is a complex organic compound with the molecular formula C33H17Br2NO This compound is characterized by its unique spiro structure, which includes dibenzo[c,h]acridine and fluorenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the spiro structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes as in laboratory settings, but with optimized reaction conditions and scaled-up equipment to handle larger quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives .

Scientific Research Applications

2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one exerts its effects involves its interaction with specific molecular targets. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2’,7’-Dibromospiro[fluorene-9,9’-xanthene]
  • 2,7-Dibromo-9,9’-spirobifluorene

Uniqueness

2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has higher stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C33H17Br2NO

Molecular Weight

603.3 g/mol

IUPAC Name

2',7'-dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one

InChI

InChI=1S/C33H17Br2NO/c34-19-10-12-22-23-13-11-20(35)16-28(23)33(27(22)15-19)26-14-9-18-5-1-2-6-21(18)31(26)36-32-25-8-4-3-7-24(25)30(37)17-29(32)33/h1-17H

InChI Key

UWDNDCSKLQYBOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=C(C=CC(=C7)Br)C8=C6C=C(C=C8)Br

Origin of Product

United States

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